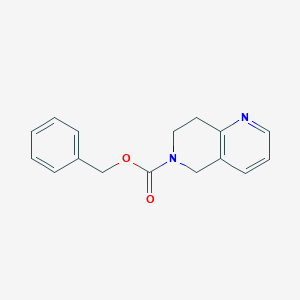

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Properties

IUPAC Name |

benzyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-8-15-14(11-18)7-4-9-17-15/h1-7,9H,8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXIQPWJLUFVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148466 | |

| Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416713-17-1 | |

| Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis

tert -Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be synthesized using different reaction conditions, including different solvents, bases, and temperatures, with yields ranging from 72% to 89.75%.

Spectroscopic data

¹H-NMR (CDCl3, 400 MHz): δ 1.52 (s, 9H), 2.99 (t, 2H), 3.75 (t, 2H), 4.58 (s, 2H), 7.17 (d, 1H), 7.39 (d, 1H)

Chemical Reactions Analysis

Types of Reactions

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or alcohols using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce naphthyridine amines or alcohols .

Scientific Research Applications

Chemistry

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules and materials.

Biology

Research indicates significant potential for biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.

- Anticancer Activity : Studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit cytotoxic effects on various cancer cell lines .

Medicine

This compound is being explored as a lead compound for therapeutic development:

- Targeting Disease Pathways : Interaction studies have indicated its potential to bind with specific enzymes or receptors implicated in disease pathways .

- Drug Development : Its unique functional groups contribute to its reactivity and interaction with biological targets, making it a candidate for drug design.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions allows for the creation of diverse products tailored to specific needs.

Mechanism of Action

The mechanism of action of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the 1,6-naphthyridine scaffold is frequently modified to modulate solubility, stability, and biological activity. Key analogues include:

Key Observations :

- Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., ) are more labile under hydrogenolysis conditions, facilitating deprotection to free acids, whereas tert-butyl esters (e.g., ) offer superior stability in acidic environments.

- Electron-Withdrawing Groups : The 3-nitro substituent in tert-butyl derivatives () increases reactivity for subsequent nucleophilic substitution or reduction reactions.

Functionalization at the 2- and 3-Positions

Modifications at the 2- and 3-positions significantly influence pharmacological activity:

Key Observations :

- Cyano and Thioxo Groups: The cyano group in 4b () enhances binding affinity to protein targets via hydrogen bonding, while the thioxo group improves solubility.

- Amino Substituents: 3-Amino derivatives () are pivotal in forming hydrogen-bonding interactions with biological targets, such as kinase ATP-binding pockets.

Pharmacological Relevance

- Retinoid Receptor Modulators: The tert-butyl derivative (R)-11 () demonstrated potent retinoid receptor activity, with IC₅₀ values in the nanomolar range, attributed to its 7-fluoro-1,1-dimethylindenyl carbamoyl substituent.

- PDE9A Inhibitors: Cyanopyridone-based analogues (e.g., Compound 43 in ) leverage the 1,6-naphthyridine core for selective PDE9A inhibition, critical in neurodegenerative disease therapy.

- Antifolate Agents : Benzyl carboxylate derivatives serve as precursors for tricyclic 5-deaza antifolates, which disrupt folate metabolism in cancer cells .

Biological Activity

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1416713-17-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.32 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to benzyl 7,8-dihydro-1,6-naphthyridine derivatives exhibit various mechanisms of action:

- Monoamine Oxidase Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. For instance, studies have shown that certain naphthyridine derivatives can inhibit MAO-B with low micromolar potency, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .

- Antimicrobial Activity : Preliminary studies suggest that naphthyridine compounds may possess antimicrobial properties. They have been evaluated against various bacterial strains, showing promising results that warrant further investigation into their use as antibacterial agents .

- Antitumor Activity : Some research has indicated that naphthyridine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, the synthesis and evaluation of related compounds have shown significant activity against specific cancer types, highlighting the need for further exploration into their potential as anticancer agents .

Table 1: Summary of Biological Activities

Case Study: MAO Inhibition

In a study evaluating the MAO inhibitory activity of various naphthyridine derivatives, this compound was included in a series of compounds tested against human recombinant MAO A and B. The results indicated that some derivatives displayed strong inhibition at concentrations as low as 10 μM, with calculated IC50 values suggesting effective binding to the enzyme's active site .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of naphthyridine derivatives revealed that this compound exhibited notable antibacterial activity against several strains of bacteria. The compound's ability to disrupt bacterial cell walls was hypothesized as a mechanism for its effectiveness .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate intermediates for drug-linker conjugates?

- Methodological Answer : The compound is often synthesized via coupling reactions involving tert-butyl-protected precursors. For example, in Example 7E (), the intermediate is prepared by reacting 2-amino-4-(dipropylcarbamoyl)-3H-benzo[b]azepine-8-carboxylic acid with tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2). Key steps include:

- Solvent System : Use acetonitrile/water (1:1) for solubility and reactivity.

- Purification : Concentrate the reaction mixture in vacuo to obtain the product as a foam.

- Characterization : Validate via NMR (e.g., δ 8.77 ppm for aromatic protons) and LCMS () .

Q. What analytical techniques are critical for confirming the structural integrity of Benzyl 7,8-dihydro-1,6-naphthyridine derivatives?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 8.0–8.8 ppm) and benzylic methylene groups (δ 4.47–4.57 ppm) to confirm substitution patterns ( ).

- LCMS : Monitor molecular ion peaks () to verify purity and molecular weight.

- X-ray Diffraction : For crystalline derivatives (e.g., tert-butyl analogs), confirm stereochemistry via single-crystal analysis ( ) .

Q. How can researchers mitigate ester group hydrolysis during storage or reaction conditions?

- Methodological Answer :

- Storage : Use anhydrous solvents (e.g., THF or CHCl) and store at –20°C under inert gas.

- Reaction Conditions : Avoid prolonged exposure to aqueous bases. For acid-sensitive derivatives, employ tert-butyl protecting groups, which are stable under mild acidic conditions ( ) .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into prodrug or bioconjugate systems?

- Methodological Answer :

- Linker Design : Attach the compound to antibodies or peptides via cleavable linkers (e.g., Val-Cit-PABC) using amide or carbamate bonds. Example 7F ( ) demonstrates coupling with 2,5-dioxo-2,5-dihydro-1H-pyrrole for maleimide-thiol conjugation.

- Functionalization : Introduce azide or alkyne handles via ester hydrolysis followed by click chemistry ( ) .

Q. How do structural modifications (e.g., substituents on the naphthyridine ring) influence biological activity in receptor modulation studies?

- Methodological Answer :

- SAR Studies : Replace the benzyl group with fluorinated or heteroaromatic moieties (e.g., 4-fluorophenyl in ) to enhance binding to targets like mGlu5 receptors.

- Pharmacophore Mapping : Use docking simulations to assess interactions with hydrophobic pockets (e.g., cyclopropyl or 3-fluorobenzyl groups in ).

- Biological Assays : Evaluate allosteric modulation efficacy via calcium flux assays in HEK293 cells expressing mGlu5 .

Q. What contradictions exist in reported biological activities of 1,6-naphthyridine derivatives, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Some studies report anticancer activity (), while others emphasize antimicrobial effects ( ). Resolve by:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer) and bacterial strains (e.g., S. aureus).

- Dose-Response Curves : Compare IC values under consistent conditions.

- Mechanistic Studies : Perform transcriptomic profiling to identify pathway-specific effects .

Q. How can decarboxylation or side reactions be minimized during derivatization of this compound?

- Methodological Answer :

- Temperature Control : Avoid heating above 150°C to prevent decarboxylation ().

- Catalyst Optimization : Use Pd catalysts (e.g., Pd(dba)) for cross-couplings instead of harsh acidic conditions ( ).

- Protecting Groups : Replace benzyl esters with tert-butyl esters, which are more stable under basic conditions ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.